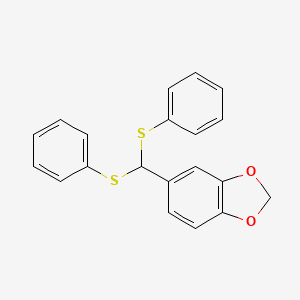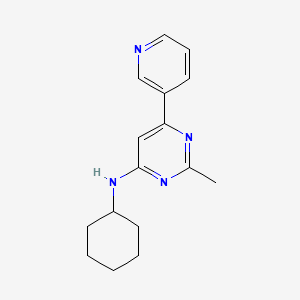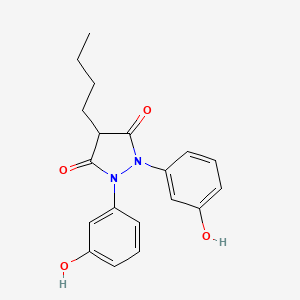
3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- is a synthetic organic compound that belongs to the class of pyrazolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- typically involves the condensation of appropriate hydrazine derivatives with diketones or keto acids. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-methyl-
- 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-ethyl-
Comparison
- Structural Differences : The length and nature of the alkyl chain (butyl, methyl, ethyl) can influence the compound’s physical and chemical properties.
- Biological Activity : Variations in the alkyl chain may affect the compound’s potency, selectivity, and pharmacokinetic properties.
This general structure should provide a solid foundation for your article For specific details, consulting scientific literature and specialized databases would be necessary
Properties
CAS No. |
1242-28-0 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-butyl-1,2-bis(3-hydroxyphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-10-17-18(24)20(13-6-4-8-15(22)11-13)21(19(17)25)14-7-5-9-16(23)12-14/h4-9,11-12,17,22-23H,2-3,10H2,1H3 |
InChI Key |
VKZRALJXXAVKJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC(=CC=C2)O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


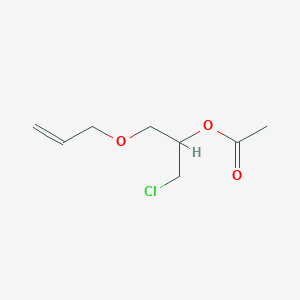
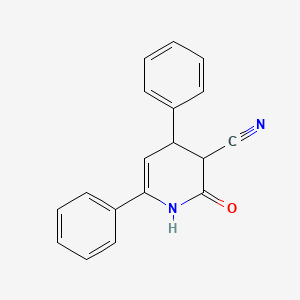
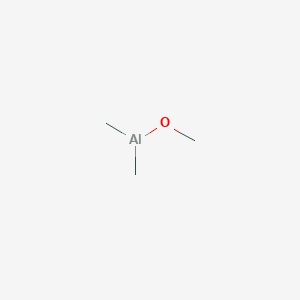
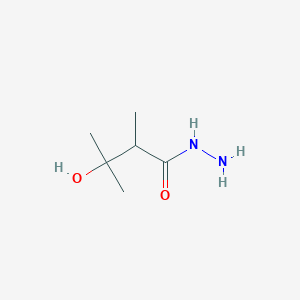
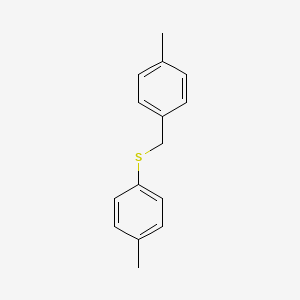
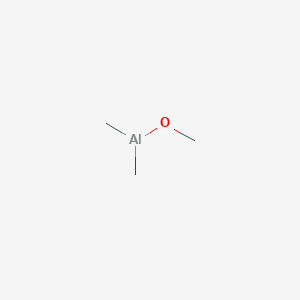

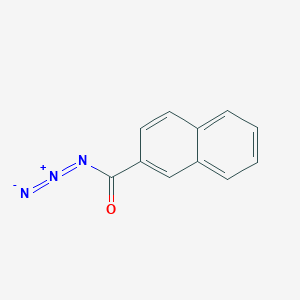
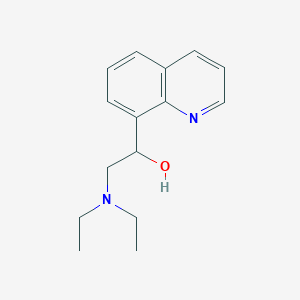

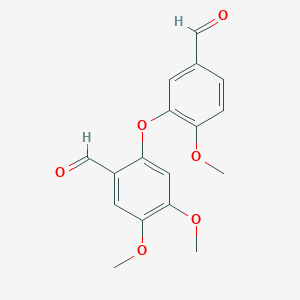
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
